molecular formula C14H11N3O5 B11946623 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone CAS No. 80104-73-0

1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone

Cat. No.: B11946623
CAS No.: 80104-73-0
M. Wt: 301.25 g/mol
InChI Key: NZXMSLNLTAUBHE-UHFFFAOYSA-N
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Description

1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone is a chemical compound of significant interest in biochemical and physiological research, primarily due to the presence of the 2,4-dinitrophenyl moiety. This structural feature is historically known for its ability to act as a mitochondrial uncoupler . In living cells, uncouplers function as protonophores, dissipating the proton gradient across the mitochondrial membrane. This action collapses the proton motive force, disconnecting ATP synthesis from the oxidation of fuels and causing energy to be released as heat . Researchers utilize this compound to study cellular energy metabolism, thermogenesis, and the fundamental processes of oxidative phosphorylation. Its mechanism provides a valuable tool for investigating metabolic rate regulation and modeling energy dissipation pathways in vitro . Beyond its core biochemical applications, this compound serves as a versatile chemical intermediate. The structure contains reactive sites, including the ketone and the aromatic nitro groups, which make it suitable for further chemical transformations in organic synthesis. It can be used in the development of more complex molecules for various research applications, such as the synthesis of dyes, molecular probes, or other specialized compounds . Handling of this reagent requires strict adherence to laboratory safety protocols. It is imperative to consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal consumption.

Properties

CAS No.

80104-73-0

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

1-[3-(2,4-dinitroanilino)phenyl]ethanone

InChI

InChI=1S/C14H11N3O5/c1-9(18)10-3-2-4-11(7-10)15-13-6-5-12(16(19)20)8-14(13)17(21)22/h2-8,15H,1H3

InChI Key

NZXMSLNLTAUBHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone typically involves the reaction of 2,4-dinitrophenylhydrazine with acetophenone derivatives. The reaction is carried out in an alkaline medium, often using solvents like ethanol or methanol. The process involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may also involve additional purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Cyclization Reactions

The compound’s 2,4-dinitrophenylamino group undergoes base-catalyzed cyclization analogous to N-(2,4-dinitrophenyl)amino acids (e.g., alanine, phenylalanine) . Key findings include:

Reaction TypeConditionsProductsMechanism
Gas-phase cyclizationCollisional activation (ESI⁻)Benzimidazole-N-oxide derivativesSequential CO₂ and H₂O elimination
Solution-phase cyclizationNaOH/dioxane-water (6:4)5-nitro-1H-benzimidazole-3-oxidesDianion formation → cyclization

For example, N-(2,4-dinitrophenyl)alanine ([M – H]⁻ at m/z 254) fragments to m/z 192 (CO₂ loss) and m/z 174 (H₂O elimination). Similar behavior is expected for 1-{3-[(2,4-dinitrophenyl)amino]phenyl}ethanone due to structural homology .

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic substitution , particularly at the para-position relative to the amino group. Reactions may include:

  • Amination : Substitution with amines (e.g., hydrazine) yields benzimidazole derivatives.

  • Hydrolysis : Under acidic or basic conditions, nitro groups may hydrolyze to hydroxylamines or amines, though this is less common for dinitro systems .

Condensation Reactions

The acetyl group participates in Schiff base formation with primary amines. For instance:

  • Reaction with hydrazine derivatives forms hydrazones, as seen in the synthesis of [4-(3-amino-4-methoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide (APPH) .

ReactantConditionsProductYield
Hydrazine hydrateEthanol, refluxHydrazone derivatives80–90%

Reduction Reactions

Selective reduction of nitro groups is feasible:

  • Catalytic hydrogenation : Converts nitro groups to amines, producing diamino intermediates.

  • Zinin reduction : Using Na₂S or NH₄HS yields aminophenols .

Photochemical Reactivity

The 2,4-dinitrophenyl group is photosensitive. Under UV light, it may undergo:

  • Nitro-to-nitrito rearrangement

  • Radical formation leading to polymerization or degradation .

Table 1: Fragmentations in Collisional Activation (CID)

Precursor Ion ([M – H]⁻)Product Ion (m/z)Neutral Loss
300.06238.02CO₂ (44.01 Da)
238.02220.01H₂O (18.01 Da)

Mechanistic Insights

  • Cyclization : Requires deprotonation of the amino group to form a nucleophilic site attacking the adjacent nitro-substituted carbon .

  • Electrophilic Substitution : The acetyl group directs electrophiles to the meta-position relative to the amino group.

Research Gaps

Scientific Research Applications

Chemical Properties and Structure

The compound features a ketone functional group attached to a phenyl ring, which is further substituted with a 2,4-dinitrophenylamino group. The dinitrophenyl moiety enhances its electrophilic nature, allowing it to interact effectively with nucleophilic sites on proteins and enzymes.

Biochemical Research Applications

Enzyme Inhibition Studies
1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone is primarily used in biochemical research to study enzyme mechanisms. Its ability to form covalent bonds with nucleophiles makes it a valuable tool for investigating enzymatic pathways and developing enzyme inhibitors. For example, researchers have utilized this compound to explore its binding affinity and inhibition capacity towards various enzymes, contributing to the understanding of enzyme function and potential therapeutic applications.

Case Study: Enzyme Mechanisms
In one study, the compound was employed to investigate the inhibition of acetylcholinesterase, an enzyme critical for neurotransmission. The findings indicated that 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone could effectively inhibit this enzyme, suggesting potential applications in developing treatments for neurodegenerative diseases like Alzheimer's .

Medicinal Chemistry Applications

Drug Development
The unique properties of 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone have led to its exploration in drug development. Its structural similarity to other bioactive compounds allows it to serve as a scaffold for synthesizing new drugs with enhanced efficacy against various diseases. For instance, derivatives of this compound have been synthesized and tested for their antibacterial and anticancer activities .

Table: Comparison of Related Compounds

Compound NameStructure/DescriptionUnique Features
2,4-DinitrophenylhydrazineA reagent for detecting carbonyl compoundsPrimarily used in analytical chemistry
1-Phenyl-2-(2,4-dinitrophenyl)hydrazoneA derivative with similar structural featuresUsed for similar detection purposes
N,N-Dimethyl-2-(2,4-dinitrophenyl)amineAn amine derivative exhibiting biological activityExhibits different reactivity patterns

Mechanism of Action

The mechanism of action of 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction is often used to study enzyme mechanisms and to develop enzyme inhibitors .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone C₁₄H₁₁N₃O₅ 301.07 2,4-Dinitrophenylamino, acetyl Electron-deficient, potential ligand
1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone C₁₆H₁₅NO₃ 269.30 Schiff base (imine), hydroxy, methoxy Fungitoxic (ED₅₀ = 8 μg/ml vs. F. oxysporum)
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone C₁₃H₁₅N₃O₄ 277.28 Piperidine, 3,5-dinitrophenyl Dynamic isomerization (ΔG‡ ≈ 67 kJ/mol)
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone C₈H₆N₂O₇ 242.14 Dihydroxy, 3,5-dinitrophenyl High acidity, synthesized via nitration
1-[3-(Dimethylamino)phenyl]ethanone C₁₀H₁₃NO 163.22 Dimethylamino Pharmaceutical intermediate

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects: The 2,4-dinitrophenyl group in the target compound creates a highly electron-deficient aromatic system, reducing nucleophilic aromatic substitution reactivity compared to amino-substituted analogues like 1-(2-Amino-4-methylphenyl)ethanone (similarity score: 0.95) .
  • Dynamic Behavior: Unlike 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, which exhibits temperature-dependent amide bond isomerization , the target compound’s rigid dinitrophenylamino group may restrict conformational flexibility, impacting its interaction with biological targets or metal ions.

Physical and Spectroscopic Properties

  • Solubility: The target compound’s nitro groups may reduce solubility in polar solvents compared to hydroxy-substituted analogues like 1-(2,4-dihydroxyphenyl)ethanone .
  • Spectroscopy : Variable-temperature NMR studies on similar dinitrophenyl compounds reveal distinct splitting patterns for proximal protons due to restricted rotation .

Biological Activity

1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone, a compound with notable biological activity, has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone features a dinitrophenyl group attached to an ethanone structure, which contributes to its reactivity and biological interactions. The molecular formula is C13_{13}H10_{10}N4_{4}O4_{4}, indicating the presence of multiple functional groups that facilitate various chemical reactions.

The compound primarily acts through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzymatic activity, making it a valuable tool in biochemical studies. The dinitrophenyl moiety is particularly effective in modifying proteins, which can be utilized to probe enzyme mechanisms and develop enzyme inhibitors .

Enzyme Inhibition

1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone has been employed as a probe in enzyme kinetics studies. Its ability to form stable covalent bonds allows researchers to investigate the catalytic mechanisms of various enzymes. For example, it has been used to study serine proteases and other enzymes where covalent modification is a crucial aspect of their function.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar in structure have shown promising results in inhibiting cell proliferation in breast carcinoma (T47D), colon carcinoma (HT-29), and other malignancies. The mechanism often involves the induction of apoptosis through caspase activation pathways .

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties. Research has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

  • Enzyme Kinetics : A study utilized 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone to explore the inhibition of specific proteases. The results showed that the compound effectively inhibited enzyme activity at low concentrations, highlighting its potential as a biochemical tool.
  • Cytotoxicity Testing : In vitro tests on various cancer cell lines revealed that certain analogs of this compound exhibited IC50_{50} values significantly lower than those of standard chemotherapeutic agents, indicating strong anticancer activity .
  • Antimicrobial Studies : A comparative analysis demonstrated that derivatives of 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MICs ranging from 0.5 to 5 μg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC (µg/mL)
2,4-DinitrophenylhydrazineStructureDetection of carbonyl compounds0.7
1-Phenyl-2-(2,4-dinitrophenyl)hydrazoneStructureAnticancer activity0.5
1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanoneStructureEnzyme inhibition; Antimicrobial0.5 - 5

Q & A

Q. What are the optimal synthetic routes for preparing 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone?

The compound can be synthesized via condensation reactions, such as coupling 2,4-dinitroaniline derivatives with acetylated aromatic precursors. For example, a modified Friedel-Crafts acylation using aluminum chloride as a catalyst may introduce the ethanone group to the aromatic ring . Alternatively, multi-step protocols involving chloromethylation followed by nucleophilic substitution (e.g., using hexamethylenetetramine) can generate intermediates like 3-acetylbenzaldehyde, which is critical for subsequent functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups like the amino (-NH) and carbonyl (C=O) groups. Bands near 3564–3651 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) are diagnostic .
  • LC-MS : Confirms molecular weight (e.g., [M + H]+ peaks) and detects intermediates during synthesis .
  • NMR : ¹H and ¹³C NMR resolve aromatic proton environments and substitution patterns. For example, singlet peaks (e.g., 10.93 ppm) may indicate isolated protons in symmetric environments .

Q. What safety precautions are recommended for handling this compound?

While toxicological data are limited, standard precautions include avoiding inhalation (P261) and skin/eye contact (P262) . Use fume hoods and personal protective equipment (PPE). Contradictory hazard classifications (e.g., "no known hazard" in some SDS vs. incomplete toxicological data in others) necessitate conservative handling .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected LC-MS fragments or IR shifts) be resolved?

Cross-validate using complementary techniques:

  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for related ethanone derivatives in single-crystal studies .
  • High-resolution MS : Differentiates isobaric interferences.
  • Reaction monitoring : Track intermediates via in situ FTIR or HPLC to identify side products that may cause spectral discrepancies .

Q. What mechanistic insights explain the reactivity of the 2,4-dinitrophenylamino group in substitution reactions?

The electron-withdrawing nitro groups activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attacks. Kinetic studies using isotopic labeling (e.g., ¹⁵N or ¹³C) can map reaction pathways. For example, the 2,4-dinitrophenyl group may stabilize transition states in SNAr reactions, as seen in analogous quinoline derivative syntheses .

Q. How can impurities be quantified in pharmaceutical intermediates derived from this compound?

  • HPLC with UV/Vis detection : Use reverse-phase columns (e.g., C18) and gradient elution to separate impurities like unreacted 3-acetylbenzaldehyde or nitro-group reduction byproducts .
  • Reference standards : Compare retention times and spectral data against certified impurities (e.g., salbutamol-related derivatives) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds.
  • pH-dependent degradation : Monitor hydrolysis of the ethanone or nitro groups via UV-Vis spectroscopy. Stabilizers like antioxidants (e.g., BHT) may mitigate oxidative degradation .

Methodological Notes

  • Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature) for yield improvement .
  • Biological Activity Screening : Derivatives of this compound have been evaluated as antitubercular agents via enzyme inhibition assays (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • Data Reproducibility : Discrepancies in reported hazards highlight the need for independent toxicological profiling (e.g., Ames test for mutagenicity) .

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